molecular formula C12H10ClN3O5S B12491868 N-[(2-chlorophenyl)sulfonyl]-2-(furan-2-ylcarbonyl)hydrazinecarboxamide

N-[(2-chlorophenyl)sulfonyl]-2-(furan-2-ylcarbonyl)hydrazinecarboxamide

Cat. No.: B12491868
M. Wt: 343.74 g/mol
InChI Key: JGJZZIAUYXCVFT-UHFFFAOYSA-N
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Description

N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide is a complex organic compound that features a furan ring, a sulfonamide group, and a carboxamide group

Properties

Molecular Formula

C12H10ClN3O5S

Molecular Weight

343.74 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(furan-2-carbonylamino)urea

InChI

InChI=1S/C12H10ClN3O5S/c13-8-4-1-2-6-10(8)22(19,20)16-12(18)15-14-11(17)9-5-3-7-21-9/h1-7H,(H,14,17)(H2,15,16,18)

InChI Key

JGJZZIAUYXCVFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NNC(=O)C2=CC=CO2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan-2-Carboxamide Core: This can be achieved by reacting furan-2-carbonyl chloride with an appropriate amine in the presence of a base such as triethylamine.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the sulfonamide can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the sulfonamide.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as proteases and kinases.

    Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2-bromobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide
  • N-{[(2-methylbenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide

Uniqueness

N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine and methyl analogs, which may have different chemical and biological properties.

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